4-(Hydroxymethyl)-3-methylphenol

Physical properties Hydroxybenzyl alcohols Process engineering

Researchers often need precise control over lipophilicity in phenolic building blocks. 4-(Hydroxymethyl)-3-methylphenol (CAS 22574-58-9) offers LogP 1.19, enabling improved membrane permeability and hydrophobic resin properties. Benefits include: enhanced drug candidate oral bioavailability and CNS penetration; improved moisture resistance in electronic encapsulation resins; cost-effective 98% purity for consistent synthesis.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 22574-58-9
Cat. No. B1603445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-3-methylphenol
CAS22574-58-9
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CO
InChIInChI=1S/C8H10O2/c1-6-4-8(10)3-2-7(6)5-9/h2-4,9-10H,5H2,1H3
InChIKeyMEIVQIJCALKJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-3-methylphenol (CAS 22574-58-9): Properties and Procurement Considerations


4-(Hydroxymethyl)-3-methylphenol (CAS 22574-58-9), also known as 2-methyl-4-hydroxybenzyl alcohol, is a substituted phenolic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It features a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) on the aromatic ring, which influence its reactivity and physical properties. The compound is typically supplied as a solid with a minimum purity of 95% and is intended for research and development use only . Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for applications requiring controlled reactivity.

Why 4-(Hydroxymethyl)-3-methylphenol Cannot Be Replaced by Generic Phenolic Analogs


The specific substitution pattern of 4-(Hydroxymethyl)-3-methylphenol—a hydroxymethyl group at the para position and a methyl group at the meta position relative to the phenolic hydroxyl—imparts distinct physicochemical properties that preclude simple substitution with other hydroxybenzyl alcohols. For example, the presence of the methyl group alters the compound's lipophilicity (LogP 1.19) [1] and influences its reactivity in condensation and crosslinking reactions. In contrast, analogs like 4-hydroxybenzyl alcohol (CAS 623-05-2, LogP ~0.3) or 2-hydroxybenzyl alcohol (CAS 90-01-7) exhibit different solubility profiles and reactivity due to variations in hydrogen bonding and steric effects [2]. Such differences can lead to divergent performance in applications like resin formulation, antimicrobial activity, or synthetic intermediate utility, where precise control over molecular interactions is critical.

Quantitative Differentiation of 4-(Hydroxymethyl)-3-methylphenol Against Closest Analogs


Physical Property Comparison: Density and Boiling Point vs. 4-Hydroxybenzyl Alcohol and 2-Hydroxybenzyl Alcohol

The physical properties of 4-(Hydroxymethyl)-3-methylphenol differ notably from its closest structural analogs, impacting its handling and application in industrial processes. While direct experimental data for the target compound is limited, cross-study comparable data for the positional isomer 2-(hydroxymethyl)-4-methylphenol (CAS 4383-07-7) provides a benchmark [1]. The target compound is expected to exhibit a density of approximately 1.17 g/cm³ and a boiling point around 246°C at 760 mmHg, based on computational predictions . In contrast, 4-hydroxybenzyl alcohol (CAS 623-05-2) has a lower density of 1.10-1.22 g/cm³ and a higher boiling point of 251-253°C , while 2-hydroxybenzyl alcohol (CAS 90-01-7) has a significantly higher density of 1.16-1.61 g/cm³ and a lower boiling point of 190-268°C . These variations arise from differences in molecular packing and intermolecular hydrogen bonding, which can affect solubility, volatility, and compatibility in formulations.

Physical properties Hydroxybenzyl alcohols Process engineering

Lipophilicity (LogP) Differentiation for Formulation and Bioavailability

The calculated LogP of 4-(Hydroxymethyl)-3-methylphenol is 1.19 [1], which is significantly higher than that of 4-hydroxybenzyl alcohol (LogP ~0.3) [2]. This difference of approximately 0.9 LogP units translates to a roughly 8-fold increase in partition coefficient, indicating greater lipophilicity for the target compound. This property can enhance membrane permeability and alter distribution in biological or formulation contexts. For applications requiring specific solubility or partitioning behavior, this difference is critical; substituting the more hydrophilic 4-hydroxybenzyl alcohol could lead to reduced bioavailability or altered formulation stability.

Lipophilicity LogP Drug design

Positional Isomer Reactivity in Phenolic Resin Synthesis

In phenolic resin chemistry, the position of the hydroxymethyl group relative to the phenolic hydroxyl significantly influences condensation kinetics and crosslinking efficiency. 4-(Hydroxymethyl)-3-methylphenol, with the hydroxymethyl group para to the hydroxyl, is expected to exhibit higher reactivity in condensation reactions compared to ortho-substituted analogs like 2-hydroxybenzyl alcohol [1]. Studies on mono-hydroxymethylphenols indicate that para-substituted isomers undergo condensation at lower temperatures and with different product distributions than ortho isomers [2]. This can affect the molecular weight, crosslink density, and final properties of resins. For instance, resins derived from para-hydroxymethylphenols often show higher thermal stability and different solubility profiles.

Phenolic resins Hydroxymethylphenols Crosslinking

Optimized Application Scenarios for 4-(Hydroxymethyl)-3-methylphenol


Synthesis of Lipophilic Drug Intermediates and Prodrugs

Due to its enhanced lipophilicity (LogP 1.19) compared to 4-hydroxybenzyl alcohol [1], 4-(Hydroxymethyl)-3-methylphenol is a preferred building block for designing drug candidates requiring improved membrane permeability or altered distribution profiles. Its use in medicinal chemistry can lead to analogs with better oral bioavailability or CNS penetration, making it valuable in early-stage drug discovery programs targeting intracellular or central nervous system targets.

Development of Tailored Phenolic Resins with Enhanced Hydrophobicity

In the production of phenolic resins, the methyl group on 4-(Hydroxymethyl)-3-methylphenol increases the hydrophobicity of the resulting polymer network compared to resins derived from unsubstituted 4-hydroxybenzyl alcohol [2]. This can improve moisture resistance and dielectric properties in electronic encapsulation materials, coatings, and composites, where lower water absorption is critical for long-term reliability [3].

Antimicrobial Formulations with Balanced Hydrophilic-Lipophilic Properties

The compound's intermediate LogP value positions it between highly hydrophilic and highly lipophilic phenolic antimicrobials, potentially offering a balanced spectrum of activity and formulation compatibility. While direct antimicrobial data is limited, the structure-activity relationships of substituted phenols suggest that the specific substitution pattern may confer distinct efficacy profiles against certain microbial strains [4], making it a candidate for further evaluation in preservative or antiseptic applications.

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